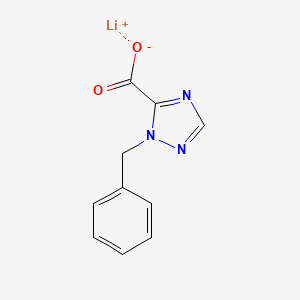
lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a lithium ion, a benzyl group, and a carboxylate group attached to the triazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 1-benzyl-1H-1,2,4-triazole-5-carboxylic acid with a lithium salt. One common method is to dissolve the triazole carboxylic acid in a suitable solvent, such as methanol or ethanol, and then add lithium hydroxide or lithium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or the benzyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
Lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound has potential antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the synthesis of other complex molecules and materials
Wirkmechanismus
The mechanism of action of lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, enhancing its stability and reactivity. Additionally, the benzyl group can interact with biological membranes, potentially affecting cellular processes. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to participate in various biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-1H-1,2,4-triazole-5-carboxylic acid: Lacks the lithium ion but has similar structural features.
1-Benzyl-1H-1,2,3-triazole-4-carboxylate: Differs in the position of the nitrogen atoms in the triazole ring.
1-Benzyl-1H-1,2,4-triazole-3-carboxylate: Similar structure but with the carboxylate group in a different position
Uniqueness
Lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of the lithium ion, which can enhance its reactivity and stability. This makes it a valuable compound for various applications, particularly in coordination chemistry and catalysis .
Eigenschaften
Molekularformel |
C10H8LiN3O2 |
|---|---|
Molekulargewicht |
209.2 g/mol |
IUPAC-Name |
lithium;2-benzyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C10H9N3O2.Li/c14-10(15)9-11-7-12-13(9)6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,14,15);/q;+1/p-1 |
InChI-Schlüssel |
XRTYXCQLHAHDML-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1=CC=C(C=C1)CN2C(=NC=N2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B13580017.png)

![N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidinehydroiodide](/img/structure/B13580026.png)


![tert-butyl7-{2-[(4-methylbenzenesulfonyl)oxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl}-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13580047.png)
![rac-(1R,4R,5R)-4-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13580049.png)


